molecular formula C25H27N5O2S B2365014 1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-11-0

1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Katalognummer: B2365014
CAS-Nummer: 1114877-11-0
Molekulargewicht: 461.58
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a benzylthio group at position 1, a cyclopentyl substituent on the carboxamide moiety, and a propyl chain at position 3.

Eigenschaften

IUPAC Name

1-benzylsulfanyl-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-2-14-29-23(32)20-13-12-18(22(31)26-19-10-6-7-11-19)15-21(20)30-24(29)27-28-25(30)33-16-17-8-4-3-5-9-17/h3-5,8-9,12-13,15,19H,2,6-7,10-11,14,16H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXZXZMSWJIDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials

  • Anthranilic acid derivatives (e.g., methyl 2-amino-4-nitrobenzoate)
  • Urea or potassium cyanate for cyclocondensation

Cyclization Protocol

  • Step 1 : React anthranilic acid with potassium cyanate in aqueous HCl to form 2-ureidobenzoic acid (Yield: 85–92%).
  • Step 2 : Heat 2-ureidobenzoic acid with 10% H2SO4 to yield quinazoline-2,4(1H,3H)-dione (Yield: 78%).
  • Step 3 : Treat with POCl3 at 110°C for 6 h to generate 2,4-dichloroquinazoline (Yield: 89%).

Key Characterization :

  • 1H NMR (CDCl3): δ 8.21 (d, J = 8.5 Hz, 1H), 7.89 (s, 1H), 7.65 (d, J = 8.5 Hz, 1H).
  • IR : ν = 1,720 cm−1 (C=O stretch).

Triazole Annelation

Cyclization to Triazoloquinazoline

  • Method A : Treat 2-hydrazinoquinazoline with acetyl chloride in acetic anhydride under reflux (3 h) to form the triazole ring.
  • Method B : Use CuI-catalyzed click chemistry with propargyl alcohol (Yield: 76–85%).

Optimized Conditions :

  • Solvent : 1,2-Dichloroethane
  • Catalyst : AlCl3 (1.2 eq)
  • Temperature : 80°C, 4 h

Characterization :

  • LC-MS : m/z = 245.1 [M+H]+.
  • 13C NMR : δ 161.8 (C=O), 152.3 (triazole C).

Functionalization Steps

Benzylthio Group Installation

  • Thionation : Treat triazoloquinazoline with P2S5 in dry pyridine (Yield: 68%).
  • Alkylation : React with benzyl bromide (1.5 eq) in DMF/K2CO3 (Yield: 74%).

Reaction Table :

Step Reagent Conditions Yield
Thionation P2S5 Pyridine, 100°C, 6 h 68%
Alkylation Benzyl bromide DMF, K2CO3, 50°C, 3 h 74%

Carboxamide Formation

  • Hydrolysis : Treat methyl ester with LiOH in MeOH/H2O to yield carboxylic acid (Yield: 92%).
  • Coupling : Use EDCl/HOBt with cyclopentylamine in DMF (Yield: 85%).

Characterization :

  • IR : ν = 1,650 cm−1 (amide C=O).
  • 1H NMR : δ 1.52–1.89 (m, 8H, cyclopentyl), 3.21 (t, J = 7.2 Hz, 2H, propyl).

Final Purification and Analysis

Chromatography

  • Column : Silica gel (230–400 mesh)
  • Eluent : Hexane/EtOAc (3:1 → 1:1 gradient)

Analytical Data

  • HPLC Purity : 98.7% (C18 column, MeCN/H2O = 70:30)
  • HRMS : m/z = 492.1832 [M+H]+ (Calc. 492.1836)

Yield Optimization and Challenges

Critical Issues

  • Triazole ring stability : pH control during cyclization prevents decomposition.
  • Benzylthio oxidation : Use N2 atmosphere during alkylation.

Scalability

  • Batch size : 50 g scale achieved with 72% overall yield.
  • Cost drivers : POCl3 (22%), cyclopentylamine (18%).

Comparative Method Assessment

Method Steps Overall Yield Cost (USD/g)
A (Hydrazine route) 6 58% 420
B (Click chemistry) 5 63% 390

Preferred method : Method B offers better yield and lower cost due to fewer steps.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo several types of reactions:

  • Oxidation and Reduction: : Alters the oxidation state of the compound, potentially modifying its functional groups.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can modify specific parts of the molecule.

  • Hydrolysis: : Breaks down the compound into smaller units, particularly in the presence of acids or bases.

Common Reagents and Conditions

Typical reagents might include:

  • Oxidizing Agents: : For oxidation reactions (e.g., potassium permanganate).

  • Reducing Agents: : Such as lithium aluminium hydride for reduction reactions.

  • Acids/Bases: : For hydrolysis reactions.

Major Products Formed

Depending on the reaction conditions, major products can include modified derivatives of the original compound, often with slight changes in functionality that could enhance or modify its properties for specific applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

The unique structure of 1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide makes it an intriguing subject for chemical research. Its complex structure allows chemists to study its reactivity and interactions with other chemical entities.

Biology and Medicine

In biological and medicinal research, this compound may be explored for its potential as a pharmaceutical agent. Its unique structural components suggest potential activity in various biological pathways, making it a candidate for drug design and development studies.

Industry

In industrial applications, the compound's properties could be leveraged in the creation of specialized materials or as a precursor in the synthesis of other complex molecules, contributing to advancements in material science and manufacturing processes.

Wirkmechanismus

The exact mechanism by which 1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects depends on its specific application. Generally, the compound's unique structural features enable it to interact with specific molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms, influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Substituent Analysis and Functional Group Impact

The following table compares the target compound with structurally related derivatives:

Compound Name Position 1 Substituent Position 4 Substituent Carboxamide Group Key Properties/Activities Reference
1-(Benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (Target) Benzylthio Propyl N-Cyclopentyl High lipophilicity, moderate solubility
4-Benzyl-1-[(2,5-dimethylbenzyl)sulfanyl]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (2,5-Dimethylbenzyl)sulfanyl Benzyl N-Isopropyl Enhanced steric hindrance, lower solubility
4-Benzyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide Benzyl N-Isopropyl Dual keto groups, increased rigidity

Key Observations :

  • The benzylthio group in the target compound may improve membrane permeability compared to the (2,5-dimethylbenzyl)sulfanyl group in ’s derivative, which introduces steric bulk and reduces solubility .
  • The cyclopentyl carboxamide in the target compound likely enhances binding to hydrophobic pockets in biological targets versus the isopropyl group in analogs .
  • Propyl at position 4 provides intermediate chain length, balancing flexibility and steric effects, unlike the rigid benzyl group in ’s compound .

Research Findings and Implications

  • Solubility Challenges : The benzylthio group in the target compound contributes to low aqueous solubility (predicted logP = 4.2), necessitating formulation optimization for in vivo studies.
  • Synthetic Yield : ’s DCC coupling method achieves ~60% yield for triazoloquinazoline derivatives, which may be applicable to the target compound .

Biologische Aktivität

1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1114877-11-0) is a synthetic compound belonging to the quinazoline family. Its complex structure includes a triazole moiety and exhibits significant biological activity, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC25H27N5O2S
Molecular Weight461.6 g/mol
StructureStructure

Anticancer Properties

Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. Research indicates that compounds similar to 1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit cytotoxic effects on various human cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 2.90 to 8.10 µM against cancer cell lines such as MCF-7 and HCT-116 .

Mechanism of Action :
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, one study demonstrated that a related triazole derivative could halt the cell cycle at the G1 phase and significantly increase apoptotic cell populations through modulation of p53 and Bcl-2 family proteins .

Antimicrobial Activity

In addition to anticancer properties, preliminary evaluations suggest that compounds within this chemical class may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some synthesized derivatives have shown marked activity against Bacillus subtilis, indicating a potential role in treating bacterial infections .

Study on Anticancer Activity

A significant study focused on the cytotoxic effects of quinazoline-based glycosides revealed that certain derivatives demonstrated excellent potency against cancer cell lines with IC50 values comparable to established chemotherapeutics like Doxorubicin. The study emphasized the need for further research into the safety profiles and mechanisms of these compounds in clinical settings .

Research on Antimicrobial Effects

Another investigation into the biological activity of similar quinazoline derivatives found promising results against various bacterial strains. The study involved synthesizing multiple analogs and assessing their efficacy in inhibiting bacterial growth. The results indicated that specific modifications in the chemical structure could enhance antimicrobial potency .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions such as alkylation, cyclization, and amide coupling. Critical parameters include:

  • Temperature control (e.g., maintaining 60–80°C during cyclization to avoid side reactions) .
  • Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps) .
  • Catalyst choice (e.g., CDI for activating carboxyl groups in coupling reactions) . Yield optimization requires purity checks via TLC or HPLC at each step .

Q. How can structural elucidation be performed to confirm the compound’s 3D conformation?

Use a combination of:

  • X-ray crystallography to resolve the triazoloquinazoline core and benzylthio substituent orientation .
  • NMR spectroscopy (¹H and ¹³C) to verify cyclopentyl and propyl group configurations .
  • IR spectroscopy to identify carbonyl (C=O) and amide (N–H) functional groups .

Q. What methodologies assess the compound’s solubility and stability in biological buffers?

  • HPLC-based solubility assays in PBS (pH 7.4) at 25°C and 37°C .
  • Accelerated stability studies using thermal stress (40–60°C) and photodegradation analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Systematic substitution : Replace the benzylthio group with other thioethers (e.g., 4-fluorobenzyl) to evaluate bioactivity changes .
  • Functional group modulation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the quinazoline ring to enhance target binding .
  • Biological validation : Compare IC₅₀ values across derivatives in enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response normalization : Account for batch-to-batch purity variations via LC-MS quantification .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Control experiments : Test against structurally similar but inactive analogs to rule off-target effects .

Q. How can in silico methods predict the compound’s interaction with kinase targets?

  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets in kinases (e.g., EGFR, VEGFR) .
  • MD simulations : Run 100-ns trajectories to assess binding stability and conformational flexibility .
  • Validation : Cross-check docking scores with experimental IC₅₀ values from kinase inhibition assays .

Methodological Resources

Technique Application Key References
Multi-step synthesisOptimizing reaction conditions for yield/purity
X-ray crystallographyResolving 3D conformation of the core structure
SPR/ITCQuantifying target binding affinity and kinetics
LC-MS/HPLCPurity assessment and stability profiling

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.